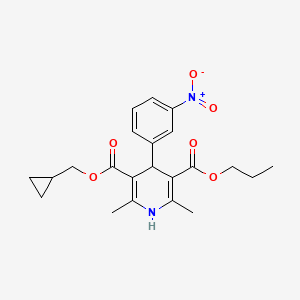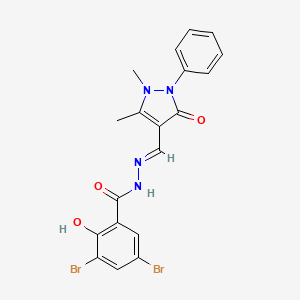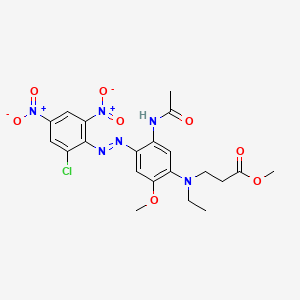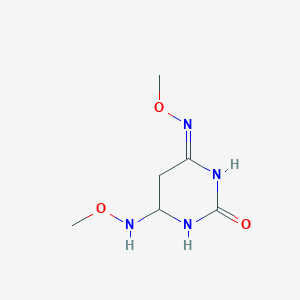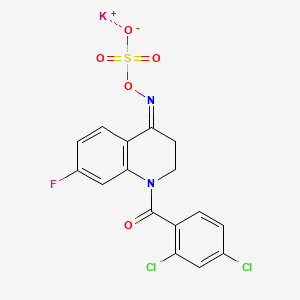
Hydroxylamine-O-sulfonic acid, N-(1-(2,4-dichlorobenzoyl)-7-fluoro-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxylamine-O-sulfonic acid, N-(1-(2,4-dichlorobenzoyl)-7-fluoro-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a quinoline moiety, a dichlorobenzoyl group, and a fluorine atom, making it a versatile reagent in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxylamine-O-sulfonic acid, N-(1-(2,4-dichlorobenzoyl)-7-fluoro-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt typically involves multiple steps, including the formation of the quinoline core, the introduction of the dichlorobenzoyl group, and the addition of the fluorine atom. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of high-purity starting materials and stringent quality control measures are essential to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Hydroxylamine-O-sulfonic acid, N-(1-(2,4-dichlorobenzoyl)-7-fluoro-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using suitable reducing agents to yield different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce different hydroquinoline compounds.
Scientific Research Applications
Hydroxylamine-O-sulfonic acid, N-(1-(2,4-dichlorobenzoyl)-7-fluoro-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.
Industry: The compound is used in various industrial processes, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Hydroxylamine-O-sulfonic acid, N-(1-(2,4-dichlorobenzoyl)-7-fluoro-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The dichlorobenzoyl and fluorine groups contribute to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial properties.
Quinoline: A basic structure for many biologically active compounds.
Fluoroquinolones: A class of antibiotics with a fluorine atom in their structure.
Uniqueness
Hydroxylamine-O-sulfonic acid, N-(1-(2,4-dichlorobenzoyl)-7-fluoro-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
114427-50-8 |
|---|---|
Molecular Formula |
C16H10Cl2FKN2O5S |
Molecular Weight |
471.3 g/mol |
IUPAC Name |
potassium;[(Z)-[1-(2,4-dichlorobenzoyl)-7-fluoro-2,3-dihydroquinolin-4-ylidene]amino] sulfate |
InChI |
InChI=1S/C16H11Cl2FN2O5S.K/c17-9-1-3-11(13(18)7-9)16(22)21-6-5-14(20-26-27(23,24)25)12-4-2-10(19)8-15(12)21;/h1-4,7-8H,5-6H2,(H,23,24,25);/q;+1/p-1/b20-14-; |
InChI Key |
RABKRXDDGGEZMQ-VSOKSMTPSA-M |
Isomeric SMILES |
C\1CN(C2=C(/C1=N\OS(=O)(=O)[O-])C=CC(=C2)F)C(=O)C3=C(C=C(C=C3)Cl)Cl.[K+] |
Canonical SMILES |
C1CN(C2=C(C1=NOS(=O)(=O)[O-])C=CC(=C2)F)C(=O)C3=C(C=C(C=C3)Cl)Cl.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


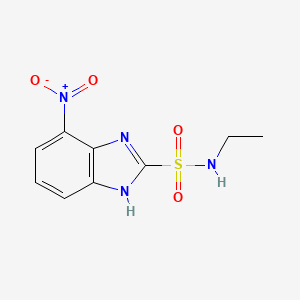
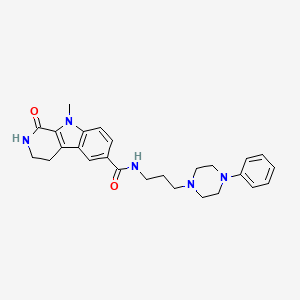
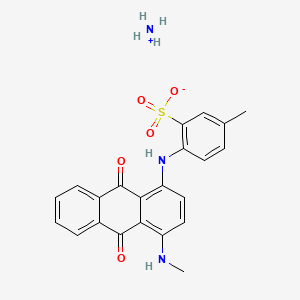

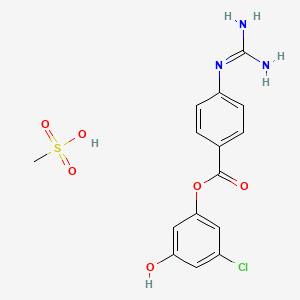

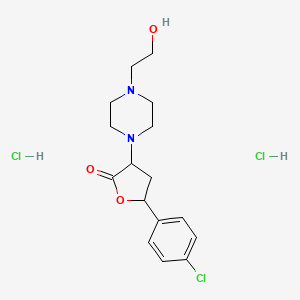
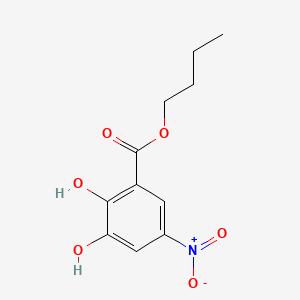

![[(3S,3aR,6S,6aS)-3-[4-(3-indol-1-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12699143.png)
